5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Description
5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline (5F-8MeO-THIQ) is a fluorinated and methoxylated derivative of the tetrahydroisoquinoline (THIQ) scaffold, a structural motif prevalent in bioactive compounds targeting neurological, cardiovascular, and metabolic pathways. The fluorine atom at position 5 and methoxy group at position 8 likely influence its electronic properties, lipophilicity, and binding interactions, making it a candidate for medicinal chemistry optimization .
Properties
IUPAC Name |
5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDCREAXVBZKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368777-04-1 | |
| Record name | 5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced technologies could enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH₄)
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted tetrahydroisoquinolines .
Scientific Research Applications
Pharmacological Applications
1. Analgesic Properties
5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline has been identified as a selective κ-opioid receptor agonist. This property is significant as it suggests potential use in pain management without the addictive side effects commonly associated with traditional opioids like morphine. In animal studies, this compound demonstrated considerable analgesic activity while minimizing adverse effects such as dependence and addiction .
2. Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives, including 5-fluoro-8-methoxy variants, show promise in treating neurodegenerative diseases such as Alzheimer's disease. These compounds exhibit neuroprotective, anti-inflammatory, and antioxidative properties that target altered signaling pathways involved in neurodegeneration. The ability to mitigate oxidative stress and inflammation positions them as potential therapeutic agents for cognitive disorders .
3. Antiviral and Antitumor Activities
Tetrahydroisoquinoline derivatives have also been explored for their antiviral and antitumor properties. Studies have highlighted their effectiveness against various viral infections and cancer cell lines, suggesting a broad spectrum of biological activities that could be harnessed for therapeutic purposes .
Case Study 1: Pain Management
In a study evaluating the analgesic efficacy of 5-fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline in mice models, researchers found that the compound significantly reduced pain responses compared to control groups. The results indicated that this compound could serve as a viable alternative to traditional opioids in clinical settings due to its lower risk of addiction .
Case Study 2: Neurodegenerative Disease Treatment
Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in models of Alzheimer's disease. The study demonstrated that these compounds could reduce neuronal damage and improve cognitive function through modulation of inflammatory pathways. This suggests their potential as therapeutic agents in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The THIQ scaffold permits diverse substitutions, enabling tailored biological activities. Below is a detailed comparison of 5F-8MeO-THIQ with structurally or functionally related analogs:
Structural Analogs and Substitution Effects
Key Differences and Implications
- Substituent Position: Fluorine at C5 (5F-8MeO-THIQ) vs. C8 (8-Fluoro-THIQ): Positional isomerism significantly alters electronic effects. C8-fluoro derivatives are precursors for amine exchange reactions to introduce cyclic amino groups, enhancing CNS activity . In contrast, C5-fluoro substitution (as in 5F-8MeO-THIQ) may stabilize the aromatic ring against metabolic oxidation.
Biological Activity :
- CKD712 accelerates wound healing via VEGF induction, linked to AMPK/HO-1 pathways . In contrast, 8-fluoro-THIQ derivatives are optimized for CNS applications (e.g., dopamine receptor modulation), highlighting substituent-driven functional specialization .
- Halogenated analogs (e.g., 5-Bromo-8-fluoro-2-Me-THIQ) prioritize halogen bonding for target engagement, whereas carboxylic acid derivatives (e.g., 5F-8-carboxylic acid THIQ HCl) may serve as prodrugs or metal chelators .
Synthesis Complexity :
- Lithiation-based routes (for 8-fluoro-THIQ) enable regioselective fluorine introduction , while CKD712’s naphthylmethyl group requires multi-step alkylation . Methoxylation at C8 in 5F-8MeO-THIQ likely involves nucleophilic substitution or Ullmann coupling, depending on precursor availability.
Biological Activity
5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline (FF-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity based on various research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
5-Fluoro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a fluorine atom and a methoxy group on the tetrahydroisoquinoline skeleton. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research has shown that tetrahydroisoquinoline derivatives exhibit varying degrees of anticancer activity. In particular:
- In vitro Studies : FF-6 has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and Ishikawa (endometrial adenocarcinoma). The compound demonstrated promising antiproliferative effects with an IC50 value lower than that of Tamoxifen, a standard treatment for breast cancer. Specifically, compounds derived from tetrahydroisoquinolines showed IC50 values ranging from 0.21 to 5.14 μg/ml against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit estrogen receptors (ER-α and ER-β), which play a crucial role in the proliferation of hormone-dependent cancers. Docking studies indicated favorable interactions between FF-6 and these receptors, suggesting a mechanism involving competitive inhibition .
Antimicrobial Activity
FF-6 has also been investigated for its antimicrobial properties:
- In vitro Antimicrobial Assays : Studies have indicated that certain tetrahydroisoquinoline derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives similar to FF-6 showed better inhibitory effects than standard antibiotics like Neomycin against pathogens such as Klebsiella planticola and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
The biological activity of FF-6 can be further understood through SAR studies:
| Modification | Effect on Activity |
|---|---|
| Fluorination | Enhances lipophilicity and receptor binding |
| Methoxy Group Addition | Increases solubility and bioavailability |
| Variations at N-2, C-3, C-4 | Modulates potency against specific cancer types |
Research indicates that modifications at specific positions on the tetrahydroisoquinoline ring can significantly enhance or diminish biological activity. For example, the introduction of different substituents at the nitrogen or carbon positions can lead to improved potency against resistant strains of cancer cells .
Case Study 1: Breast Cancer Treatment
In a comparative study involving multiple tetrahydroisoquinoline derivatives, FF-6 was evaluated alongside Tamoxifen. Results demonstrated that FF-6 exhibited superior antiproliferative activity in MCF-7 cells with an IC50 value of 0.23 μg/ml compared to Tamoxifen’s 5.14 μg/ml. This suggests potential for FF-6 as a more effective therapeutic agent in treating estrogen receptor-positive breast cancers .
Case Study 2: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various tetrahydroisoquinoline derivatives against clinical isolates of Pseudomonas aeruginosa. FF-6 derivatives showed significant inhibition at concentrations lower than those required for traditional antibiotics, indicating their potential as novel antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
